

A Head-to-Head Preclinical Showdown: Aptiganel vs. Remacemide in Neuroprotection

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Compound of Interest		
Compound Name:	Aptiganel	
Cat. No.:	B1665152	Get Quote

For researchers and drug development professionals, the quest for effective neuroprotective agents in acute ischemic stroke and other neurological disorders remains a paramount challenge. Among the numerous candidates investigated, N-methyl-D-aspartate (NMDA) receptor antagonists have been a major focus. This guide provides a detailed, data-driven comparison of two such agents, **Aptiganel** (CNS 1102) and Remacemide, based on available preclinical data.

This objective comparison delves into their mechanisms of action, neuroprotective efficacy in established animal models, and their therapeutic windows, offering valuable insights for the scientific community. All quantitative data has been summarized in structured tables for ease of comparison, and detailed experimental protocols for key cited experiments are provided.

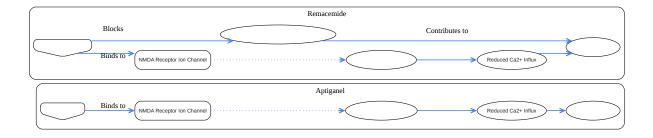
Mechanism of Action: Targeting the Excitotoxic Cascade

Both **Aptiganel** and Remacemide exert their neuroprotective effects by modulating the NMDA receptor, a key player in the excitotoxic cascade that leads to neuronal death following ischemic events. However, they exhibit distinct pharmacological profiles.

Aptiganel is a potent, non-competitive NMDA receptor antagonist that acts as an open-channel blocker. It binds with high affinity to a site within the ion channel of the NMDA receptor complex, effectively preventing the influx of excessive calcium ions (Ca2+) that triggers downstream apoptotic and necrotic pathways.

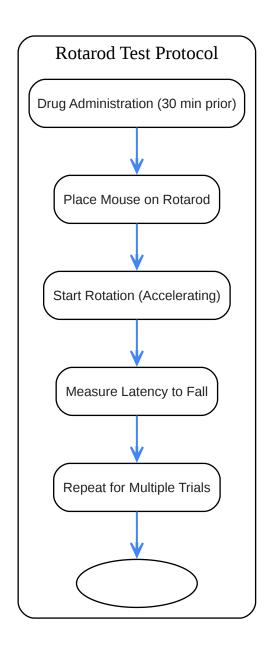


Remacemide is characterized as a low-affinity, non-competitive NMDA receptor antagonist. Its primary mechanism also involves blocking the ion channel. Additionally, Remacemide and its active desglycinyl metabolite have been shown to interact with voltage-gated sodium channels, which may contribute to its overall neuroprotective and anticonvulsant properties.[1]

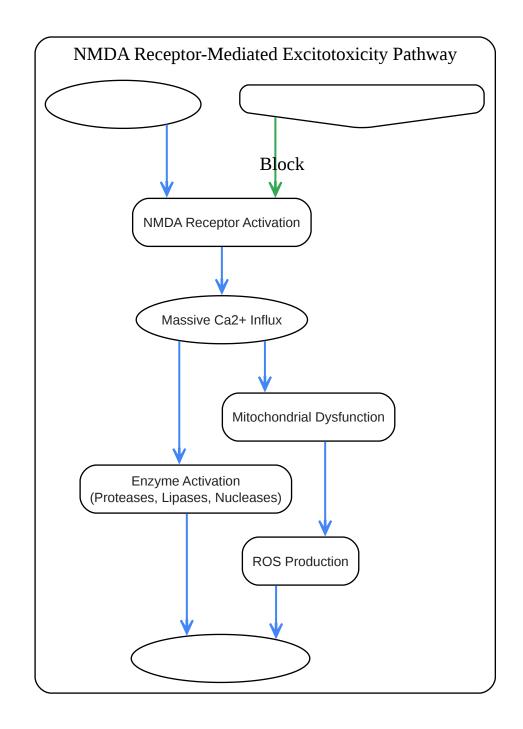












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References

- 1. Preclinical profile of the anticonvulsant remacemide and its enantiomers in the rat -PubMed [pubmed.ncbi.nlm.nih.gov]
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